

Valtrate Hydrine B4: A Technical Guide to its Discovery, Origin, and Biological Activities

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Compound of Interest		
Compound Name:	Valtrate hydrine B4	
Cat. No.:	B15560426	Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Valtrate hydrine B4 is a naturally occurring iridoid, specifically a valepotriate derivative, that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery and origin of **Valtrate hydrine B4**, alongside a detailed exploration of its known biological effects and mechanisms of action. This document summarizes the available data, outlines relevant experimental protocols, and presents key signaling pathways in a structured format to facilitate further research and development.

Discovery and Origin

Valtrate hydrine B4 belongs to the class of valepotriates, which are characteristic secondary metabolites of plants belonging to the Valeriana genus. The discovery of this compound is intrinsically linked to the broader investigation of the chemical constituents of Valeriana species, which have a long history of use in traditional medicine for their sedative and anxiolytic properties.

The initial identification of valepotriates dates back to the mid-20th century, with intensive research focusing on isolating the active principles from Valeriana officinalis and other related species. **Valtrate hydrine B4** is specifically reported to be found in various Valeriana species, including Valeriana jatamansi, Valeriana fauriei, and Valeriana alliariifolia.[1] The work of Fuzzati and colleagues in 1996 on the isolation of antifungal valepotriates from Valeriana



capense represents a significant contribution to the understanding of this class of compounds, detailing the activity-guided fractionation that led to the identification of several valepotriates, including valtrate derivatives. While a specific first discovery date for **Valtrate hydrine B4** is not prominently documented, its existence was established through these systematic phytochemical investigations of Valeriana species.

Table 1: Chemical and Physical Properties of Valtrate Hydrine B4

Property	Value	Source
Chemical Formula	C27H40O10	[1][2]
Molecular Weight	524.6 g/mol	[1][2]
CAS Number	18296-48-5	[2][3]
Class	Monoterpenoid, Valepotriate	
Appearance	Reported as a solid	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[4]

Biological Activities and Mechanisms of Action

Valtrate hydrine B4 has been associated with a range of biological activities, primarily centered on its effects on the central nervous system and its antimicrobial properties. More recent research has also suggested potential anticancer activity.

Sedative and Anxiolytic Activity

The traditional use of Valeriana extracts for sedation and anxiety relief is attributed to the presence of valepotriates. It is proposed that these compounds, including **Valtrate hydrine B4**, exert their effects through the modulation of the y-aminobutyric acid (GABA) system.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and potentiation of GABAergic signaling leads to a reduction in neuronal excitability, resulting in sedative and anxiolytic effects. The specific binding site and the exact nature of the interaction of **Valtrate hydrine B4** with the GABA receptor complex are not yet fully elucidated.



Antifungal Activity

Research has demonstrated the antifungal properties of valepotriates.[5] The lipophilic nature of these compounds allows them to interact with fungal cell membranes, although the precise mechanism of their antifungal action is still under investigation.

Anti-Glioblastoma Activity

A notable study has indicated that valtrate, a closely related compound, exhibits antiglioblastoma activity by inhibiting the PDGFRA/MEK/ERK signaling pathway.[6] This pathway is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and migration. Inhibition of this pathway by valtrate suggests a potential therapeutic application for **Valtrate hydrine B4** and other valepotriates in oncology.

Table 2: Summary of Biological Activities and Reported Mechanisms

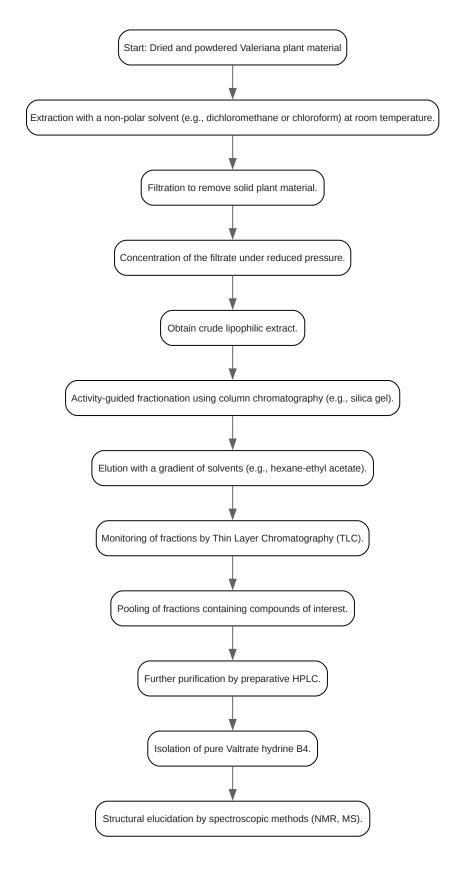


Biological Activity	Proposed Mechanism of Action	Target Organism/Cell Line	Quantitative Data
Sedative/Anxiolytic	Modulation of GABA receptors	Central Nervous System	Specific Ki or EC50 values for Valtrate hydrine B4 are not readily available in the public literature.
Antifungal	Not fully elucidated; likely involves interaction with fungal cell membranes.	Fungi	Specific MIC values for Valtrate hydrine B4 are not readily available. The Fuzzati et al. (1996) study provides data for related valepotriates.
Anti-Glioblastoma	Inhibition of PDGFRA/MEK/ERK signaling pathway	Glioblastoma cells	Specific IC50 values for Valtrate hydrine B4 are not available. A study on valtrate showed significant inhibition of glioblastoma cell proliferation.[6]

Experimental Protocols Isolation of Valtrate Hydrine B4 from Valeriana Species (Representative Protocol)

This protocol is based on the general methods for isolating valepotriates from Valeriana species.





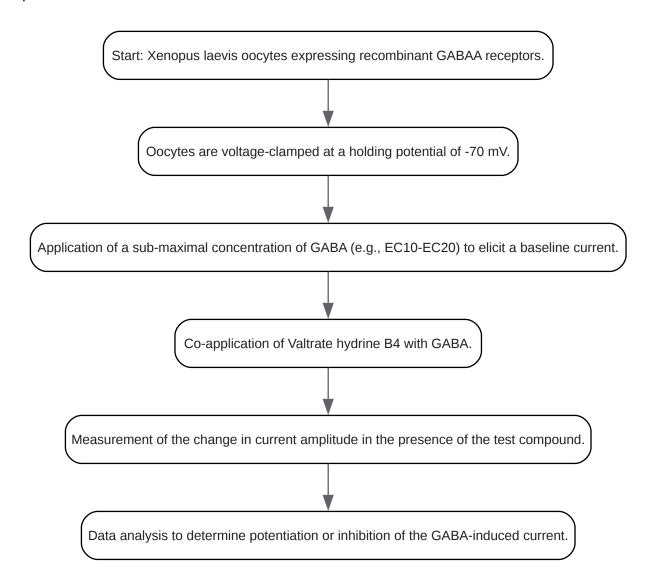
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Figure 1: General workflow for the isolation of Valtrate hydrine B4.



Assessment of GABA Receptor Modulation (Representative Protocol)

A common method to assess the modulation of GABA receptors is through two-electrode voltage-clamp (TEVC) recording in Xenopus laevis oocytes expressing recombinant GABA receptors.



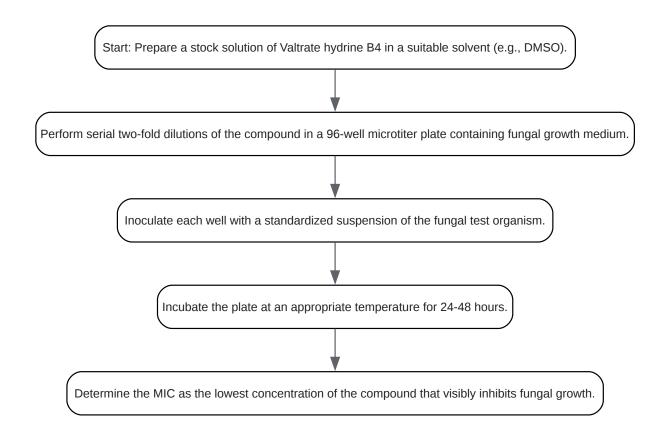
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Figure 2: Workflow for assessing GABA receptor modulation.

Antifungal Susceptibility Testing (Representative Protocol)



The antifungal activity can be determined using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).



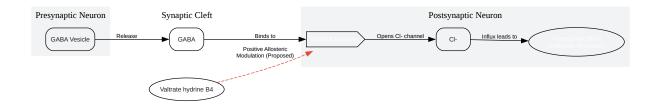
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Figure 3: Workflow for antifungal susceptibility testing.

Signaling Pathways Proposed Modulation of GABAergic Synapse

The sedative and anxiolytic effects of **Valtrate hydrine B4** are thought to arise from its interaction with the GABAergic system. The diagram below illustrates the proposed mechanism at a GABAergic synapse.





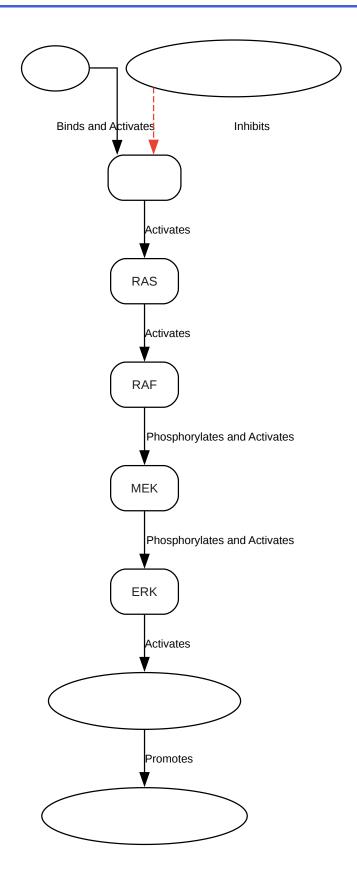
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Figure 4: Proposed modulation of a GABAergic synapse by Valtrate hydrine B4.

Inhibition of the PDGFRA/MEK/ERK Signaling Pathway

The anti-glioblastoma activity of the related compound valtrate has been attributed to the inhibition of the PDGFRA/MEK/ERK pathway. This pathway is a critical regulator of cell growth and proliferation.





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Figure 5: Inhibition of the PDGFRA/MEK/ERK signaling pathway.



Conclusion and Future Directions

Valtrate hydrine B4 is a promising natural product with a range of biological activities that warrant further investigation. While its origin and general mechanisms of action are beginning to be understood, there is a notable lack of quantitative data regarding its potency and efficacy. Future research should focus on:

- Quantitative Pharmacological Characterization: Determining the IC50, EC50, Ki, and MIC values of Valtrate hydrine B4 for its various biological targets.
- Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to assess its drug-like properties and safety.
- Elucidation of a Detailed Mechanism of Action: Further studies are needed to pinpoint the
 precise binding sites and molecular interactions of Valtrate hydrine B4 with its biological
 targets.
- In Vivo Efficacy Studies: Assessing the therapeutic potential of Valtrate hydrine B4 in relevant animal models of anxiety, fungal infections, and cancer.

A more comprehensive understanding of the pharmacological and toxicological profile of **Valtrate hydrine B4** will be crucial for its potential development as a therapeutic agent.

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